molecular formula C19H24ClN3O2 B13772145 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride CAS No. 64057-92-7

2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride

Cat. No.: B13772145
CAS No.: 64057-92-7
M. Wt: 361.9 g/mol
InChI Key: LZSHSTGCCZALGE-UHFFFAOYSA-N
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Description

2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C19H24ClN3O2 and a molecular weight of 361.866 g/mol. This compound is known for its unique structure, which includes a carbazole moiety, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride typically involves a multi-step process. One common method includes the reaction of 3-aminocarbazole with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane.

Chemical Reactions Analysis

2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized carbazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.

Scientific Research Applications

2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the compound can modulate the activity of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride is unique due to its specific structure and functional groups. Similar compounds include:

    3-aminocarbazole: Lacks the diethylazanium and oxyethyl groups, making it less versatile in certain applications.

    9-ethylcarbazole: Contains an ethyl group at the 9-position instead of the aminocarbazole moiety, resulting in different chemical properties.

This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

64057-92-7

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C19H23N3O2.ClH/c1-3-21(4-2)11-12-24-19(23)22-17-8-6-5-7-15(17)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12,20H2,1-2H3;1H

InChI Key

LZSHSTGCCZALGE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)N1C2=C(C=C(C=C2)N)C3=CC=CC=C31.[Cl-]

Origin of Product

United States

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